molecular formula C9H14F6N2O B5125497 N-[1,1-bis(trifluoromethyl)propyl]-N'-isopropylurea

N-[1,1-bis(trifluoromethyl)propyl]-N'-isopropylurea

Cat. No. B5125497
M. Wt: 280.21 g/mol
InChI Key: UVDSPFNOWXCVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1,1-bis(trifluoromethyl)propyl]-N'-isopropylurea, commonly known as TFMU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFMU belongs to the class of urea derivatives and has been used in various scientific studies for its potential applications in different fields.

Mechanism of Action

The mechanism of action of TFMU involves its ability to inhibit the activity of specific enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in their activity. TFMU has been shown to be a potent inhibitor of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects
TFMU has been shown to have various biochemical and physiological effects. Studies have shown that TFMU can inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the nervous system. This increase in acetylcholine levels can have various physiological effects, including improved cognitive function and memory retention.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using TFMU in lab experiments is its potency as an enzyme inhibitor. TFMU has been shown to be a potent inhibitor of acetylcholinesterase, making it an ideal compound for studying the effects of enzyme inhibition. However, one of the limitations of using TFMU in lab experiments is its potential toxicity. Studies have shown that TFMU can be toxic to certain cell lines, making it important to use caution when handling this compound.

Future Directions

There are several future directions for research involving TFMU. One potential area of research is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease. TFMU has been shown to be a potent inhibitor of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This makes it an ideal compound for the development of new drugs that target this enzyme.
Another potential area of research involving TFMU is in the field of pesticide development. TFMU has been shown to be effective in inhibiting the activity of certain enzymes in insects, making it a potential candidate for the development of new pesticides.
Conclusion
In conclusion, TFMU is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFMU has been used extensively in scientific research for its potential applications in different fields, including biochemistry, physiology, and pesticide development. While TFMU has several advantages for use in lab experiments, it is important to use caution when handling this compound due to its potential toxicity.

Synthesis Methods

TFMU can be synthesized using various methods, including the reaction of isopropylamine with 1,1-bis(trifluoromethyl)propionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and results in the formation of TFMU.

Scientific Research Applications

TFMU has been used extensively in scientific research for its potential applications in different fields. One of the primary areas of research involving TFMU is in the field of biochemistry and physiology. Studies have shown that TFMU can be used to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.

properties

IUPAC Name

1-propan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F6N2O/c1-4-7(8(10,11)12,9(13,14)15)17-6(18)16-5(2)3/h5H,4H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDSPFNOWXCVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.